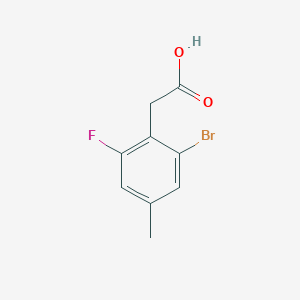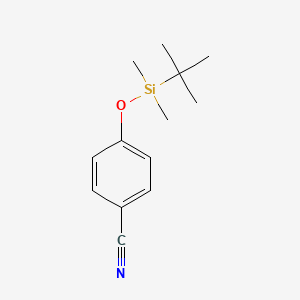
4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene is an organic compound with the molecular formula C₁₃H₁₉NOSi and a molecular weight of 233.3816 g/mol . This compound is a derivative of 4-cyanophenol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. The presence of the cyano group and the silyloxy group makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene typically involves the protection of 4-cyanophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Deprotection: The silyloxy group can be removed under acidic or fluoride ion conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using hydrochloric acid (HCl).
Major Products Formed
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the oxidation of the cyano group.
Scientific Research Applications
4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of drugs due to its functional groups.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the cyano group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the cyano group is reduced to an amine, involving the transfer of electrons and hydrogen atoms .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-1-di(tert-butyl)silyloxybenzene: Similar structure but with two tert-butyl groups.
4-Cyanophenol: The parent compound without the silyloxy protection.
Uniqueness
4-Cyano-1-Dimethyl(tert-butyl)silyloxybenzene is unique due to its combination of a cyano group and a silyloxy group, which provides both reactivity and protection. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
Properties
Molecular Formula |
C13H19NOSi |
|---|---|
Molecular Weight |
233.38 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzonitrile |
InChI |
InChI=1S/C13H19NOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9H,1-5H3 |
InChI Key |
FFJFJEYUUBQRSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


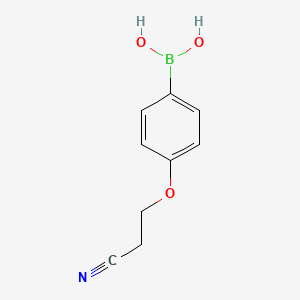
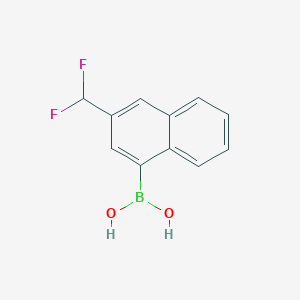
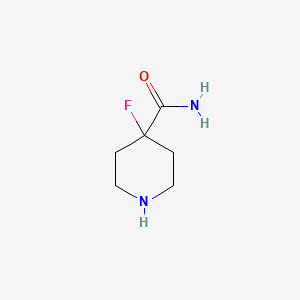

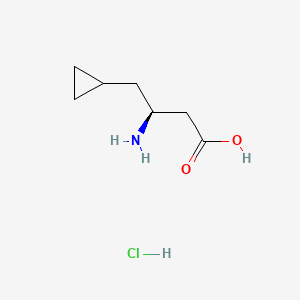
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
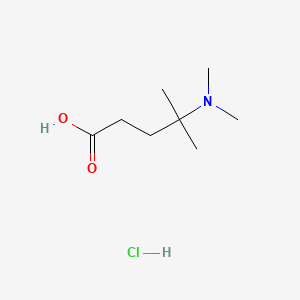
![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
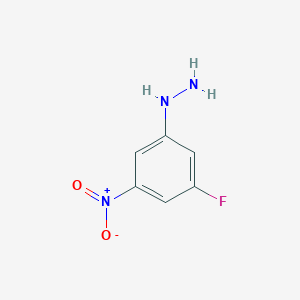
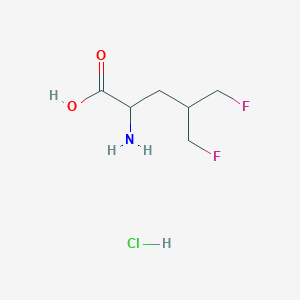
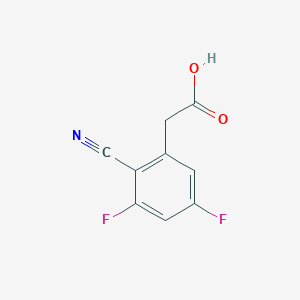
![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)
